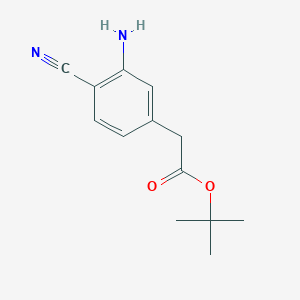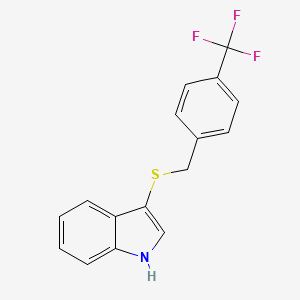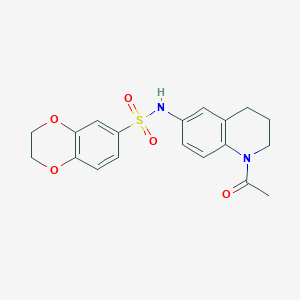![molecular formula C14H20N4O3 B2976456 4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide CAS No. 339111-16-9](/img/structure/B2976456.png)
4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide” is a chemical compound that belongs to the class of piperazines . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Piperazines, for instance, are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity A study focusing on the synthesis of new urea and thiourea derivatives of piperazine highlighted their potential for antimicrobial and antiviral activities. Specifically, compounds with 4-nitrophenyl and 3-bromophenyl substitutions exhibited significant antiviral activities against Tobacco mosaic virus (TMV), while also showing potent antimicrobial activity. This research suggests a pathway for developing new chemical entities with potential applications in combating viral infections and microbial pathogens (Reddy et al., 2013).
Polymer Synthesis The synthesis of polyamides containing uracil and adenine demonstrated the versatility of piperazine derivatives in creating polymers with specific functions. These polyamides, which incorporate biological nucleobases, suggest applications in biotechnology and materials science, where the interaction of synthetic materials with biological systems is crucial (Hattori & Kinoshita, 1979).
Catalysis Research into l-Piperazine-2-carboxylic acid derived N-formamide demonstrated its use as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines. This work underlines the potential of piperazine derivatives in catalysis, offering a pathway to more efficient and selective chemical synthesis processes (Wang et al., 2006).
Antiviral Research The synthesis and evaluation of antiinflammatory activity of various ibuprofen analogs, incorporating piperazine, underscore the compound's utility in medicinal chemistry. By modifying ibuprofen with piperazine derivatives, researchers have identified compounds with potent antiinflammatory activity, pointing towards new therapeutic agents (Rajasekaran, Sivakumar, & Jayakar, 1999).
Antimicrobial and Antitubercular Agents In another domain, the creation of 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives for tuberculosis and visceral leishmaniasis treatment exemplifies the therapeutic potential of piperazine-1-carboxamide derivatives. These compounds, identified through phenotypic screening, emerged as promising drug candidates, indicating the role of piperazine derivatives in addressing neglected tropical diseases (Thompson et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-16-8-10-17(11-9-16)14(19)15-13-5-3-2-4-12(13)6-7-18(20)21/h2-5H,6-11H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQDEZCCZBNCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC=C2CC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2976376.png)
![N-{6-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-2-methylpropanamide](/img/structure/B2976377.png)


![N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2976382.png)

![methyl 2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2976385.png)



![2-Chloro-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]propanamide](/img/structure/B2976389.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2976394.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide](/img/structure/B2976396.png)